molecular formula C11H18N2O B12994424 N1-(4-Methoxyphenyl)-2-methyl-1,2-propanediamine

N1-(4-Methoxyphenyl)-2-methyl-1,2-propanediamine

Cat. No.: B12994424
M. Wt: 194.27 g/mol
InChI Key: ZUOBFUVMRVICKC-UHFFFAOYSA-N
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Description

1,2-Propanediamine, N1-(4-methoxyphenyl)-2-methyl- is an organic compound with the molecular formula C10H16N2O It is a derivative of 1,2-propanediamine, where one of the amine groups is substituted with a 4-methoxyphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Propanediamine, N1-(4-methoxyphenyl)-2-methyl- typically involves the reaction of 1,2-propanediamine with 4-methoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route used.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of advanced catalytic systems. These methods aim to optimize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

1,2-Propanediamine, N1-(4-methoxyphenyl)-2-methyl- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

1,2-Propanediamine, N1-(4-methoxyphenyl)-2-methyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 1,2-Propanediamine, N1-(4-methoxyphenyl)-2-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,2-Propanediamine, N1-(4-methoxyphenyl)-: A similar compound without the methyl group.

    1,2-Propanediamine, N1-(4-hydroxyphenyl)-: A derivative with a hydroxyl group instead of a methoxy group.

    1,2-Propanediamine, N1-(4-chlorophenyl)-: A derivative with a chlorine atom instead of a methoxy group.

Uniqueness

1,2-Propanediamine, N1-(4-methoxyphenyl)-2-methyl- is unique due to the presence of both the methoxyphenyl and methyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups may provide distinct properties compared to its analogs, making it valuable for specific applications.

Properties

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

1-N-(4-methoxyphenyl)-2-methylpropane-1,2-diamine

InChI

InChI=1S/C11H18N2O/c1-11(2,12)8-13-9-4-6-10(14-3)7-5-9/h4-7,13H,8,12H2,1-3H3

InChI Key

ZUOBFUVMRVICKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC1=CC=C(C=C1)OC)N

Origin of Product

United States

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